N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
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Description
“N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide” is a complex organic compound . It is part of the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc., Kenilworth, NJ, U.S., which contains 18 drug-like molecules representative of those encountered in complex synthesis .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been achieved under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the cycloaddition of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .Scientific Research Applications
Synthesis and Structural Analysis
- Facile Synthesis of Heterocyclic Derivatives : A method was detailed for synthesizing derivatives involving pyrazolo and pyrimidine rings, demonstrating the structural flexibility and synthetic accessibility of compounds related to "N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide" (H. Kanno et al., 1991) here.
Reactivity and Functionalization
- Hydrogen-bonding Patterns : Research on N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed unique hydrogen-bonding patterns, emphasizing the importance of such interactions in the assembly processes of related compounds (Gerson López et al., 2010) here.
Potential Applications
- Antimicrobial and Anticancer Potential : Various studies have explored the antimicrobial and anticancer activities of compounds structurally related to "this compound". For instance, the synthesis of pyrimidine and pyrazole derivatives has been linked to antimicrobial and insecticidal activities, which could be indirectly relevant to the research applications of the compound (P. P. Deohate et al., 2020) here.
Methodological Innovations
- Novel Synthetic Methods : Studies have introduced novel synthetic methods for creating heterocyclic compounds, including those with pyrazolo and pyrimidine moieties, suggesting avenues for the synthesis and modification of "this compound" and related compounds (Katarzyna Justyna et al., 2017) here.
Properties
IUPAC Name |
N-tert-butyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-11(2,3)15-7(17)5-19-10-13-8-6(4-12-16-8)9(18)14-10/h4H,5H2,1-3H3,(H,15,17)(H2,12,13,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNBGXUGRWHSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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